molecular formula C11H7N3O3S B2537176 5-Nitro-6-phenoxyimidazo[2,1-b][1,3]thiazole CAS No. 339008-03-6

5-Nitro-6-phenoxyimidazo[2,1-b][1,3]thiazole

Cat. No.: B2537176
CAS No.: 339008-03-6
M. Wt: 261.26
InChI Key: AZZMGAIWMXPUHS-UHFFFAOYSA-N
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Description

5-Nitro-6-phenoxyimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-6-phenoxyimidazo[2,1-b][1,3]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiazole with phenoxyacetic acid derivatives, followed by nitration to introduce the nitro group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-6-phenoxyimidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Nitro-6-phenoxyimidazo[2,1-b][1,3]thiazole is unique due to the presence of both the nitro and phenoxy groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its reactivity and potential as a therapeutic agent compared to its analogs .

Properties

IUPAC Name

5-nitro-6-phenoxyimidazo[2,1-b][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O3S/c15-14(16)10-9(12-11-13(10)6-7-18-11)17-8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZMGAIWMXPUHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(N3C=CSC3=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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